Pentadecanoic acid (C15:0) is a highly specialized odd-chain saturated fatty acid that serves critical roles across analytical chemistry, materials science, and synthetic fragrance manufacturing [1]. Unlike its highly abundant even-chain counterparts, its near-absence in mammalian biology establishes it as a gold-standard internal reference for absolute lipid quantification [1]. Beyond analytics, its specific 15-carbon chain length provides unique thermophysical properties for phase change materials (PCMs) and serves as the exact structural precursor required for synthesizing high-value 15-membered macrocyclic musks [2]. For procurement professionals, selecting pentadecanoic acid is driven by its strict non-interchangeability in assays requiring zero endogenous background and syntheses requiring precise odd-carbon geometry.
Generic substitution of pentadecanoic acid with closely related even-chain analogs, such as palmitic acid (C16:0) or myristic acid (C14:0), fundamentally compromises application-specific performance [1]. In lipidomics, substituting C15:0 with C16:0 introduces massive baseline interference due to the high natural abundance of even-chain lipids in biological samples, destroying quantitative accuracy [1]. In thermal energy storage, even-chain substitutions shift the melting transition temperatures outside the strict operational windows required for specific low-temperature solar and building applications [2]. Furthermore, in fragrance manufacturing, utilizing C16:0 instead of C15:0 alters the downstream macrolactone ring size, yielding a completely different olfactory profile (silvanone instead of exaltolide) and rendering the precursor useless for targeted musk synthesis [3].
Pentadecanoic acid provides a near-zero endogenous baseline (<0.5% of total plasma fatty acids), making it an ideal quantitative internal standard [1]. In contrast, the even-chain comparator palmitic acid (C16:0) constitutes up to 30% of the natural fatty acid pool in mammalian samples, making it entirely unsuitable for baseline calibration due to massive signal overlap[1].
| Evidence Dimension | Endogenous background concentration in mammalian plasma |
| Target Compound Data | <0.5% of total fatty acids |
| Comparator Or Baseline | Palmitic acid (C16:0): ~20-30% of total fatty acids |
| Quantified Difference | >40-fold lower endogenous background |
| Conditions | GC-MS / LC-MS lipidomic profiling of mammalian plasma and tissue |
Ensures absolute quantification accuracy in lipidomics by eliminating endogenous signal interference during mass spectrometry.
For thermal energy storage, pentadecanoic acid exhibits a highly specific melting point of 52.5 °C and a latent heat of fusion of 178 kJ/kg [1]. When compared to palmitic acid (melting point 55-63 °C) or myristic acid (melting point 58 °C), C15:0 uniquely satisfies the strict 50-55 °C phase transition window required for specialized low-temperature solar thermal applications without sacrificing energy density[1].
| Evidence Dimension | Melting point and latent heat of fusion |
| Target Compound Data | 52.5 °C (178 kJ/kg) |
| Comparator Or Baseline | Palmitic acid (C16:0): 55-63 °C; Myristic acid (C14:0): 58 °C |
| Quantified Difference | 2.5 to 10.5 °C lower melting transition than closest even-chain analogs |
| Conditions | Latent heat thermal energy storage (LHTES) material characterization |
Allows engineers to formulate eutectic PCM blends that trigger exactly within the 50-55 °C operational window for solar drying and building thermal management.
In the chemoenzymatic synthesis of high-value fragrance macrolactones, the carbon chain length of the fatty acid precursor strictly dictates the final product [1]. Pentadecanoic acid is exclusively required to produce the 15-membered ring cyclopentadecanolide (exaltolide), whereas substitution with palmitic acid strictly yields the 16-membered ring cyclohexadecanolide (silvanone supra), fundamentally altering the olfactory profile[1].
| Evidence Dimension | Downstream macrolactone ring size and product identity |
| Target Compound Data | Yields 15-membered ring (Exaltolide) |
| Comparator Or Baseline | Palmitic acid (C16:0): Yields 16-membered ring (Silvanone supra) |
| Quantified Difference | 1-carbon difference in macrocyclic ring structure |
| Conditions | Cytochrome P450 hydroxylation and lipase-mediated lactonization cascade |
Prevents total batch failure in fragrance manufacturing by ensuring the correct molecular geometry for the target musk odorant.
While both C15:0 and C17:0 are used as dietary biomarkers, they exhibit divergent in vivo responses to total-fat intake [1]. Clinical models demonstrate that circulating pentadecanoic acid undergoes a statistically significant, proportionate decrease in response to increased dietary total-fat, whereas heptadecanoic acid (C17:0) concentrations remain unchanged, establishing C15:0 as a distinct, independent variable for metabolic modeling [1].
| Evidence Dimension | Circulating concentration response to increased dietary total-fat |
| Target Compound Data | Significant, proportionate decrease in endogenous levels |
| Comparator Or Baseline | Heptadecanoic acid (C17:0): No significant change |
| Quantified Difference | Divergent metabolic stability under high-fat dietary conditions |
| Conditions | In vivo dietary intervention monitoring circulating fatty acid levels |
Enables clinical researchers to select the most sensitive odd-chain biomarker for tracking specific total-fat dietary interventions.
Due to its near-zero endogenous presence in mammalian tissues, pentadecanoic acid is the premier choice as an internal standard for GC-MS and LC-MS lipid profiling, allowing for absolute quantification without baseline interference [1].
Pentadecanoic acid is utilized in the formulation of eutectic phase change materials where a precise melting transition of 52.5 °C is required, making it ideal for solar water heating, agricultural drying, and specialized electronics cooling where even-chain fatty acids melt too high [2].
In flavor and fragrance manufacturing, C15:0 serves as the obligate precursor for the chemoenzymatic synthesis of exaltolide (cyclopentadecanolide), as its 15-carbon geometry is strictly required to form the target 15-membered lactone ring [3].
Because its circulating levels respond dynamically to total-fat intake—unlike C17:0—pentadecanoic acid is procured for advanced nutritional studies and diagnostic panels modeling dairy fat consumption and its inverse association with type 2 diabetes and cardiometabolic risks [4].
Irritant